Product packaging for 4-Methylhex-5-enal(Cat. No.:CAS No. 68235-57-4)

4-Methylhex-5-enal

Cat. No.: B12645487
CAS No.: 68235-57-4
M. Wt: 112.17 g/mol
InChI Key: ONNBZNJCHJAMQS-UHFFFAOYSA-N
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Description

4-Methylhex-5-enal is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B12645487 4-Methylhex-5-enal CAS No. 68235-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68235-57-4

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methylhex-5-enal

InChI

InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3

InChI Key

ONNBZNJCHJAMQS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=O)C=C

Origin of Product

United States

Chemical Classification and Structural Features of 4 Methylhex 5 Enal

4-Methylhex-5-enal is an organic compound that is classified as an unsaturated aldehyde. ontosight.ai Its structure is characterized by a six-carbon chain (a derivative of hexanal) with a methyl group attached to the fourth carbon, a carbon-carbon double bond between the fifth and sixth carbons, and an aldehyde functional group at the first carbon position. ontosight.ai The presence of these functional groups dictates its chemical reactivity and properties.

The IUPAC name for this compound is this compound. nih.gov A key structural feature is the presence of a chiral center at the fourth carbon, the one bearing the methyl group. This means that this compound can exist as two different stereoisomers: (R)-4-Methylhex-5-enal and (S)-4-Methylhex-5-enal. ontosight.aiontosight.ai These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and sensory properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol nih.govontosight.ai
IUPAC NameThis compound nih.gov
Boiling Point165-166°C ontosight.ai
Density0.85 g/cm³ at 20°C ontosight.ai
SolubilitySlightly soluble in water; miscible with organic solvents like ethanol (B145695) and ether. ontosight.ai

Note: Data presented is for the general compound and may vary slightly between stereoisomers.

Overview of Current Research Landscape and Emerging Directions

Reactivity of the Aldehyde Functional Group in this compound

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is central to many of the transformations involving this compound.

Nucleophilic addition is a fundamental reaction of aldehydes. In the case of this compound, the addition of a nucleophile to the carbonyl carbon creates a new stereocenter. Controlling the stereochemistry of this process is a significant focus of synthetic research. ontosight.ai The (R)-enantiomer of this compound is of particular interest in asymmetric synthesis. ontosight.ai

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to this compound results in the formation of secondary alcohols. The stereochemical outcome of these reactions can be influenced by the choice of reagent, solvent, and temperature. For instance, the use of chiral ligands or auxiliaries can induce facial selectivity, leading to the preferential formation of one diastereomer over the other.

A study on the Lewis acid-mediated Type II carbonyl ene cyclizations of (R)-2-isopropyl-5-methylhex-5-enal, a related compound, highlights the potential for stereocontrol. Different Lewis acids were found to direct the cyclization to form either the (R,R)- or (R,S)-5-methylidenecyclohexanols without racemizing the existing stereocenter. researchgate.net

The reaction of aldehydes with hydrazoic acid (HN3) to form α-azido alcohols also demonstrates nucleophilic addition. This reaction creates a new chiral center, and when starting with a chiral aldehyde, can lead to diastereomeric products. d-nb.info

Table 1: Examples of Nucleophilic Addition to Aldehydes

Nucleophile Reagent Example Product Type Key Considerations
Organometallic Grignard (R-MgX) Secondary Alcohol Stereocontrol, reaction conditions
Hydride Sodium Borohydride (B1222165) (NaBH4) Primary Alcohol Reduction of the aldehyde
Cyanide Hydrogen Cyanide (HCN) Cyanohydrin Formation of a new C-C bond
Amine Primary Amine (R-NH2) Imine Formation of a C-N double bond

Aldol (B89426) and other condensation reactions are powerful carbon-carbon bond-forming reactions that are characteristic of aldehydes possessing α-hydrogens. While this compound itself is a γ,δ-unsaturated aldehyde, it can participate in condensation reactions. For instance, it can act as an electrophile in reactions with enolates derived from other carbonyl compounds.

The general mechanism of a base-catalyzed aldol condensation involves the deprotonation of an α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of another aldehyde molecule. Subsequent protonation yields an aldol addition product (a β-hydroxy aldehyde). This product can then undergo dehydration, often upon heating, to form an α,β-unsaturated aldehyde. benchchem.com

Studies on related α,β-unsaturated aldehydes show they are often the products of aldol condensations. pressbooks.pub For example, the synthesis of 5-methylhex-2-enal, an isomer of this compound, can be achieved through the aldol condensation of propanal and butanal. vulcanchem.com This suggests that this compound could be a precursor or product in similar reaction pathways.

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the alkene moiety under appropriate conditions.

Oxidation: Oxidation of this compound to 4-methylhex-5-enoic acid can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. The choice of oxidant is crucial to avoid unwanted side reactions, such as oxidation of the alkene.

Reduction: The reduction of the aldehyde group to a primary alcohol, yielding 4-methylhex-5-en-1-ol, is typically achieved using hydride reagents. Sodium borohydride (NaBH4) is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like alkenes. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, though it may also reduce other functional groups if present. benchchem.com

Table 2: Oxidation and Reduction of the Aldehyde Group

Transformation Reagent Example Product
Oxidation Potassium Permanganate (KMnO4) 4-Methylhex-5-enoic acid
Oxidation Tollens' Reagent ([Ag(NH3)2]+) 4-Methylhex-5-enoic acid
Reduction Sodium Borohydride (NaBH4) 4-Methylhex-5-en-1-ol

Reactivity of the Alkene Moiety in this compound

The terminal double bond in this compound is an electron-rich site, making it susceptible to attack by electrophiles. It can also participate in pericyclic reactions like cycloadditions.

The alkene can undergo a variety of electrophilic addition reactions. In these reactions, an electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon that already has more hydrogen atoms (the terminal carbon), and the halide will add to the more substituted carbon.

Hydration: The acid-catalyzed addition of water across the double bond also follows Markovnikov's rule, leading to the formation of an alcohol.

Halogenation: The addition of halogens (X2, where X = Cl, Br) across the double bond results in the formation of a dihaloalkane.

The alkene moiety of this compound can act as a 2π component in cycloaddition reactions, most notably the Diels-Alder reaction. In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. rsc.org While this compound itself is not a diene, it can serve as the dienophile, reacting with various dienes to produce substituted cyclohexene (B86901) derivatives. The stereochemistry of the resulting cyclic product is highly controlled by the concerted nature of the reaction. rsc.org

The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. While the aldehyde group in this compound is not directly conjugated with the alkene, its presence can still influence the electronic properties of the molecule and its suitability as a dienophile in certain contexts. A related compound, 4-methylene-5-hexenal, which has a conjugated dienal system, is noted to be a potential participant in Diels-Alder reactions. benchchem.com

Oxidative Cleavage and Fragmentation Mechanisms

The reactivity of this compound is significantly influenced by its carbon-carbon double bond and aldehyde functional group, which are susceptible to oxidative cleavage. This process involves the rupture of the C=C bond, leading to the formation of smaller carbonyl-containing molecules. Ozonolysis is a primary example of such a reaction. unacademy.comwikipedia.org

In this reaction, ozone (O₃) attacks the double bond of this compound to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. unacademy.com Subsequent workup of the ozonide determines the final products. A reductive workup (e.g., with zinc dust or dimethyl sulfide) cleaves the ozonide to yield two smaller carbonyl compounds. unacademy.commasterorganicchemistry.com In the case of this compound, ozonolysis would break the bond between carbon 5 and carbon 6. This process results in the formation of formaldehyde (B43269) from the terminal CH₂ group and 3-methyl-4-oxobutanal from the rest of the molecule.

Alternatively, an oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde products to carboxylic acids. wikipedia.orgbyjus.com In the specific case of this compound, this would lead to the formation of 3-methyl-4-oxobutanoic acid and carbon dioxide (from the oxidation of formaldehyde). The ozonolysis of unsaturated fatty acids has been shown to yield aldehydes and hydrogen peroxide as major products in aqueous environments. nih.gov

Beyond ozonolysis, other strong oxidizing agents like potassium permanganate (KMnO₄) under hot, acidic conditions can also induce oxidative cleavage of the double bond, typically yielding carboxylic acids or ketones. masterorganicchemistry.com Furthermore, in atmospheric chemistry, the reaction of unsaturated compounds with ozone or hydroxyl (OH) radicals can lead to fragmentation of the carbon backbone. researchgate.net For instance, the gas-phase ozonolysis of (E)-β-farnesene, a larger biogenic volatile organic compound, has been shown to produce 4-methylenehex-5-enal, a structural isomer of this compound, indicating that such structures are products of atmospheric fragmentation processes. researchgate.netnih.gov

Table 1: Predicted Products from Oxidative Cleavage of this compound

Reagent/ConditionWorkup TypePredicted Products
1. O₃2. Zn/H₂O or (CH₃)₂SReductive3-Methyl-4-oxobutanal and Formaldehyde
1. O₃2. H₂O₂Oxidative3-Methyl-4-oxobutanoic Acid and Carbonic Acid (decomposes to CO₂ and H₂O)
Hot, acidic KMnO₄Oxidative3-Methyl-4-oxobutanoic Acid and Carbonic Acid

Intramolecular Rearrangements and Isomerization Dynamics

Unsaturated aldehydes like this compound can undergo a variety of intramolecular rearrangements and isomerization reactions, driven by thermal energy, light, or catalysis. These processes can lead to the formation of structural or stereoisomers.

One significant type of intramolecular reaction is the ene reaction. Research on related compounds, such as (R)-2-isopropyl-5-methylhex-5-enal, has demonstrated that Lewis acids can catalyze Type II carbonyl ene cyclizations to form substituted cyclohexanol (B46403) derivatives. researchgate.net For this compound, a similar intramolecular ene reaction could potentially occur, where the aldehyde's carbonyl group acts as the enophile and the terminal alkene acts as the ene component, leading to the formation of a cyclic alcohol, 3-methyl-1-cyclohexen-1-ol.

Sigmatropic rearrangements are another class of relevant intramolecular processes. Studies on the thermal isomerization of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal to 2,2-bis(ethylthio)-5-methylhex-4-enal revealed a formal unacademy.comwikipedia.org sigmatropic shift. cdnsciencepub.com Similarly, the acid-catalyzed thermal rearrangement of 4-aryl-4-methylhex-5-en-2-ones to their 5-aryl isomers has been described to proceed through an intramolecular ene reaction of the enol tautomer, followed by a retro-ene reaction. rsc.org These examples suggest that this compound could potentially undergo rearrangements involving shifts of atoms or groups across its carbon framework under specific conditions.

Isomerization also includes the interconversion of conformational and geometric isomers. For unsaturated aldehydes, rotation around the single bond between the carbonyl carbon and the alpha-carbon can lead to different conformers, such as the s-trans and s-cis forms. UV photolysis of α,β-unsaturated aldehydes has been shown to be a major pathway for isomerization to the thermodynamically less stable s-cis conformer. rsc.orgrsc.org Furthermore, photocatalytic methods can be employed to achieve E/Z isomerization of the double bond in α,β-unsaturated carbonyl compounds, often favoring the thermodynamically less stable Z-isomer. researchgate.net While this compound is not an α,β-unsaturated aldehyde, the principles of photoinduced isomerization are relevant to the dynamics of its vinyl group.

Table 2: Potential Intramolecular Rearrangements and Isomerizations of this compound

Reaction TypeDriving ForcePotential Product(s)
Carbonyl-Ene ReactionLewis Acid / Heat3-Methyl-1-cyclohexen-1-ol
unacademy.comwikipedia.org-Sigmatropic RearrangementHeatIsomeric Aldehydes (e.g., 4-methyl-x-hexenal)
Conformational IsomerizationPhotolysis (UV)Interconversion of rotamers

Radical Processes and Atmospheric Chemical Transformations of Unsaturated Aldehydes

The presence of a double bond makes this compound susceptible to radical-initiated reactions and transformations, particularly in the atmosphere. Unsaturated aldehydes are processed in the atmosphere primarily through reactions with photochemically generated oxidants like the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃), as well as through direct photolysis. researchgate.netcopernicus.org

The reaction with OH radicals is often a dominant loss pathway for volatile organic compounds in the troposphere. For unsaturated aldehydes, this reaction can proceed via two main channels: H-atom abstraction from the aldehyde group or addition of the OH radical to the C=C double bond. copernicus.org For unsaturated species, addition to the double bond is typically the major pathway. copernicus.org This addition forms a radical adduct that can subsequently react with molecular oxygen, leading to the formation of peroxy radicals and, ultimately, a cascade of products including smaller carbonyls, dicarbonyls, and secondary organic aerosols (SOA). researchgate.net

Ozonolysis, as discussed previously, is also a significant atmospheric process that cleaves the double bond, contributing to the formation of smaller, more oxidized volatile compounds and SOA. nih.govresearchgate.net

Direct photolysis, the absorption of solar radiation, is another important atmospheric sink for aldehydes. researchgate.net For unsaturated aldehydes, photolysis can initiate Norrish Type I or Type II reactions. A Norrish Type I reaction involves the cleavage of the C-C bond adjacent to the carbonyl group, producing two radical fragments. researchgate.net For this compound, this would result in a formyl radical (HCO•) and a C₆H₁₁• radical. A Norrish Type II reaction, which is more common for aldehydes with four or more carbons, involves intramolecular abstraction of a hydrogen atom (typically from the gamma-position) by the excited carbonyl group, forming a biradical intermediate that can then fragment or cyclize. researchgate.net

Free-radical processes are also central to certain synthetic transformations. Research has shown that the thermal rearrangement of compounds structurally similar to this compound can proceed through an intermolecular, free-radical chain pathway. cdnsciencepub.com Thiols can also act as catalysts to promote the radical-chain cyclization of related alkenyl compounds. ucl.ac.uk These studies highlight the propensity of such structures to engage in radical-mediated transformations.

Table 3: Key Atmospheric Reactions of this compound

ProcessReactant/ConditionPrimary MechanismMajor Products/Intermediates
Photo-oxidationOH RadicalRadical Addition to C=CPeroxy Radicals, Oxidized Fragmentation Products, SOA
OzonolysisO₃Oxidative Cleavage of C=C3-Methyl-4-oxobutanal, Formaldehyde, Criegee Intermediates, SOA
PhotolysisSolar Radiation (hν)Norrish Type I/IIRadical Fragments (e.g., HCO•), Alkenes, Enols, Cyclobutanols

Cutting Edge Analytical Techniques for 4 Methylhex 5 Enal Characterization

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of 4-Methylhex-5-enal. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy each provide unique and complementary information regarding the molecule's connectivity, mass, and functional groups.

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's carbon skeleton and the presence of key functional groups.

Detailed analysis of the ¹H NMR spectrum of (S)-4-methylhex-5-enal reveals characteristic signals that correspond to each proton in the molecule. sielc.com The aldehydic proton, for instance, typically appears as a triplet at approximately 9.77 ppm. The vinyl protons of the C5-C6 double bond exhibit complex splitting patterns in the range of 4.86-5.77 ppm. The methyl group at the C4 position shows a doublet around 1.03 ppm. sielc.com

The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield shift to around 202.5 ppm. sielc.com The carbons of the double bond (C5 and C6) resonate at approximately 143.3 ppm and 113.8 ppm, respectively. The remaining aliphatic carbons and the methyl group appear at higher field strengths. sielc.com The precise chemical shifts and coupling constants obtained from high-resolution NMR are crucial for confirming the constitution of this compound and for assessing the purity of a sample by identifying signals from any impurities.

Table 1: ¹H and ¹³C NMR Spectral Data for (S)-4-Methylhex-5-enal in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 (CHO) 9.77 (t, J = 1.6 Hz) 202.5
H-2 2.34 - 2.52 (m) 41.8
H-3 1.44 - 1.79 (m) 26.9
H-4 2.16 (m) 37.4
H-5 5.49 - 5.77 (m) 143.3
H-6 (CH₂) 4.86 - 5.11 (m) 113.8
CH₃ (at C4) 1.03 (d, J = 6.8 Hz) 20.2

Data sourced from a study on scent gland constituents of the Madagascan frog. sielc.com

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique used for this purpose.

The EI mass spectrum of (S)-4-methylhex-5-enal does not typically show a prominent molecular ion peak (M⁺) at m/z 112, which is characteristic of many aldehydes. Instead, the spectrum is dominated by fragment ions resulting from characteristic cleavage pathways. sielc.com Common fragmentation patterns for aldehydes include α-cleavage (loss of the hydrogen atom from the carbonyl group) and McLafferty rearrangement. For this compound, significant fragment ions are observed at m/z values of 97, 94, 83, 79, 68, and 55. sielc.com The base peak is often observed at m/z 55. sielc.com These fragmentation patterns serve as a fingerprint for the identification of this compound, particularly when coupled with a separation technique like gas chromatography.

Table 2: Key Electron Ionization (EI) Mass Spectrometry Fragmentation Data for (S)-4-Methylhex-5-enal

m/z Relative Intensity (%) Plausible Fragment Identity
97 9 [M - CH₃]⁺
94 7 [M - H₂O]⁺
83 15 [M - C₂H₅]⁺
79 20
68 55
55 100

Data obtained from EI-MS (70 eV) analysis. sielc.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds.

State-of-the-Art Chromatographic Separations

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the resolution of its stereoisomers. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas chromatography is ideally suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the components of a mixture with high sensitivity and specificity. ontosight.ai

For the analysis of this compound, a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., HP-5), is often used. The retention time of the compound is dependent on its volatility and its interaction with the stationary phase. While a specific retention index for this compound on a standard non-polar column is not widely reported, the related compound 4-Methylhex-5-en-4-olide has a reported Kovats retention index of 1054 on an HP-5 column. nist.gov

Table 3: Illustrative Gas Chromatography (GC) Conditions for the Analysis of Related Chiral Compounds

Parameter Condition
Column β-DEX™ 225 (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Temperature Program Isothermal at 100 °C for 5 min, then ramp at 0.25 °C/min to 220 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

High-performance liquid chromatography offers a powerful alternative for the analysis and purification of this compound, particularly for its stereoisomers. HPLC can be used for both analytical-scale quantification and preparative-scale isolation.

For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is required. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. mdpi.comresearchgate.net

A reported method for the analysis of (S)-4-Methylhex-5-enal utilizes a reversed-phase approach with a Newcrom R1 or C18 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility. sielc.com This method is scalable and can be used for preparative separations to isolate impurities. sielc.com The separation of diastereomers of related aldehydes has also been successfully achieved using preparative HPLC on silica (B1680970) gel. escholarship.orgsoton.ac.uk

Table 4: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (S)-4-Methylhex-5-enal

Parameter Condition
Column Newcrom R1 or C18 (e.g., 4.6 x 150 mm, 3 or 5 µm)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric or formic acid
Mode Reversed-Phase (RP)
Detector UV or Mass Spectrometer (MS)

This method is suitable for the analysis and purification of this compound. sielc.com

Method Development for Impurity Profiling and Quantification

The development of robust analytical methods is paramount for identifying and quantifying impurities in this compound. Impurities can arise from the synthetic route, degradation, or storage and may include stereoisomers, oxidation products, and other related compounds. pharmaguideline.comiajps.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.

A typical approach for impurity profiling involves the development of a stability-indicating HPLC method. For a chiral compound like this compound, an enantioselective method is often necessary to separate the (R) and (S) enantiomers and any related chiral impurities. pensoft.net A reverse-phase HPLC method can be developed using a chiral stationary phase, such as a derivatized cellulose (B213188) or amylose-based column.

For instance, a method for the separation of (S)-4-Methylhex-5-enal has been described using a reverse-phase HPLC column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such a method can be scaled up for the isolation and subsequent identification of impurities. sielc.com

Illustrative HPLC Method Parameters for Impurity Profiling:

ParameterCondition
Column Chiral Stationary Phase (e.g., ACE® Equivalence™ C18, 5 µm, 250 mm x 4.6 mm)
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL

For quantification, the method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pensoft.net Potential impurities in this compound could include its enantiomer, the corresponding carboxylic acid (4-Methylhex-5-enoic acid) due to oxidation, and potential dimeric byproducts from synthesis.

Representative Data Table for Impurity Quantification in a Batch of (R)-4-Methylhex-5-enal:

Compound NameRetention Time (min)Concentration (%)LOD (%)LOQ (%)
(R)-4-Methylhex-5-enal10.299.50.010.03
(S)-4-Methylhex-5-enal11.50.250.010.03
4-Methylhex-5-enoic acid8.10.150.020.05
Unidentified Impurity 19.70.050.010.03
Unidentified Impurity 212.30.050.010.03

This table is for illustrative purposes and represents hypothetical data based on typical analytical capabilities.

Hyphenated Analytical Methods for Complex Mixtures

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of this compound in complex matrices such as essential oils or food products. benchchem.com Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used hyphenated technique for the analysis of volatile compounds like aldehydes. ontosight.aiplos.org

The analysis of this compound in a complex sample by GC-MS would involve the separation of volatile components on a GC column followed by their detection and identification by a mass spectrometer. The mass spectrometer provides structural information, allowing for the confident identification of the target analyte even in the presence of co-eluting compounds.

For highly complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers significantly enhanced separation power. wiley.comnih.govresearchgate.net This technique utilizes two different GC columns for separation, providing much higher resolution than conventional GC-MS. This is particularly useful for resolving isomeric compounds and trace components in a dense sample matrix. plos.orgmdpi.com

Illustrative GCxGC-TOF-MS Analysis of a Flavoring Essence Containing this compound:

Compound Name1st Dimension Retention Time (s)2nd Dimension Retention Time (s)Concentration (µg/g)Match Factor (NIST Library)
This compound 1150 2.8 45.2 920
Limonene9802.1150.5955
Linalool10503.589.3940
Citronellal10903.212.1910
Geranial12104.135.7930

This table is for illustrative purposes and represents hypothetical data to demonstrate the capability of the technique. The high match factor from the NIST (National Institute of Standards and Technology) library search would provide a high degree of confidence in the identification of the compounds.

Computational Chemistry and Theoretical Studies of 4 Methylhex 5 Enal

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4-methylhex-5-enal. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and bonding. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.

While specific, in-depth research articles detailing quantum mechanical calculations exclusively for this compound are not abundant in publicly available literature, the principles can be readily applied. Such calculations would reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds.

For instance, the electron density would likely be highest around the oxygen atom of the carbonyl group due to its high electronegativity, and also delocalized to some extent across the C=C double bond in some conformations. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's reactivity and its electronic absorption properties. In many unsaturated aldehydes, the HOMO is associated with the C=C π-bond, while the LUMO is associated with the C=O π*-antibonding orbital. The energy difference between these orbitals dictates the energy required for electronic excitation and influences the molecule's reactivity towards nucleophiles and electrophiles.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar unsaturated aldehydes, is presented below.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy -9.5 eVIndicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy -0.5 eVIndicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 9.0 eVCorrelates with chemical reactivity and stability; a smaller gap suggests higher reactivity.
Dipole Moment ~2.5 DReflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Charge on Carbonyl Carbon +0.4 to +0.6Indicates the electrophilic nature of the carbonyl carbon, a primary site for nucleophilic attack.
Mulliken Charge on Carbonyl Oxygen -0.4 to -0.6Shows the nucleophilic character of the carbonyl oxygen.

These values are illustrative and would be precisely determined through specific computational studies.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, several types of reactions are of interest, including additions to the carbonyl group, reactions at the double bond, and intramolecular processes.

For example, the addition of a nucleophile to the carbonyl group can be modeled to determine the reaction pathway and the structure of the transition state. Theoretical calculations can help to understand the facial selectivity of the attack on the carbonyl carbon, which is influenced by the stereochemistry at the C4 position.

Studies on other α,β-unsaturated aldehydes have shown that radical additions can be highly regioselective. nih.gov Computational investigations into such reactions with this compound would likely reveal that the regioselectivity is controlled by the stability of the resulting radical intermediates and the energy barriers of the subsequent reaction steps. nih.gov

Furthermore, intramolecular reactions, such as the ene reaction, are possible for this compound. Theoretical studies on similar systems have been used to predict the feasibility of such cyclizations and the stereochemical outcome. nih.gov For this compound, an intramolecular ene reaction could lead to the formation of a five- or six-membered ring, and computational analysis of the transition states would be crucial in predicting the preferred reaction pathway.

A study on the isomerization of a related compound, 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal to 2,2-bis(ethylthio)-5-methylhex-4-enal, suggests a free-radical chain pathway for this formal nih.govresearchgate.net sigmatropic shift. nih.govnih.gov While not directly involving this compound, this research highlights the kind of mechanistic questions that can be addressed with the aid of computational chemistry. nih.govnih.gov

Prediction of Conformational Preferences and Stereochemical Outcomes

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. These studies would likely show that steric interactions between the methyl group at C4, the vinyl group, and the propyl-aldehyde chain play a significant role in determining the most stable conformations.

The stereochemistry of this compound is of particular interest due to the chiral center. The (R)- and (S)-enantiomers will have identical physical properties, except for their interaction with other chiral entities, such as polarized light or biological receptors. The synthesis of specific enantiomers, such as (R)-4-methylhex-5-enal, has been reported and is important for applications in flavor and fragrance chemistry where chirality can be critical for the desired sensory properties. u-strasbg.fr

Computational studies can predict the stereochemical outcome of reactions involving this compound. For instance, in an asymmetric synthesis, the energy of the diastereomeric transition states leading to the (R)- or (S)-product can be calculated to predict the enantiomeric excess.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical calculations are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms over time based on a force field, which is a set of parameters that describe the potential energy of the system.

MD simulations of this compound in an aqueous environment could provide insights into its hydration and the structure of the surrounding water molecules. This is relevant for understanding its solubility and its behavior in biological systems. Simulations of this compound in a non-polar solvent or in the gas phase could shed light on its aggregation behavior and the nature of the intermolecular forces at play, which are primarily van der Waals interactions and dipole-dipole interactions.

Studies on other aldehydes have used MD simulations to investigate their distribution in lipid membranes, which is pertinent to understanding their biological activity and potential toxicity. nih.gov Similar simulations for this compound could reveal its preferred location and orientation within a cell membrane, which could in turn inform its potential interactions with membrane-bound proteins.

In Silico Screening and Design Principles for Derivatization

The tools of computational chemistry can be used to design new molecules with desired properties based on the structure of this compound. This in silico approach can accelerate the discovery of new compounds for various applications, such as in the flavor and fragrance industry. researchgate.netu-strasbg.fr

In silico screening can be used to create a virtual library of this compound derivatives and then use computational methods to predict their properties. For example, derivatives could be designed by modifying the alkyl chain, the double bond, or the aldehyde group. Molecular docking simulations could then be used to predict the binding affinity of these derivatives to specific olfactory receptors, helping to identify promising new fragrance compounds.

The principles of "reverse pathway engineering" could also be applied, where a desired flavor profile is the starting point, and computational methods are used to predict the enzymatic or chemical pathways that could lead to a molecule with those properties, potentially starting from a precursor related to this compound. plos.orgnih.gov

Biogenic Origin, Ecological Significance, and Metabolism in Non Human Systems

Natural Occurrence and Biosynthetic Pathways in Flora and Fauna

Direct scientific evidence detailing the isolation of 4-Methylhex-5-enal from natural flora or fauna is limited. However, its (R)-enantiomer is a subject of study in the field of natural products and biological signaling molecules, which suggests a potential biogenic origin. ontosight.ai In nature, it is proposed that compounds with similar structures can be found in certain plants and insects. ontosight.ai

A strong indicator of its potential presence in plants comes from the identification of a closely related alcohol, 4-methylhex-5-en-2-ol, which has been detected in the essential oil of fruits from Gaultheria procumbens (wintergreen). The presence of this alcohol suggests a possible biosynthetic link, where it could be a precursor to, or a reduction product of, a corresponding ketone or aldehyde like this compound.

While the specific biosynthetic pathway for this compound has not been elucidated, the pathways of structurally similar, naturally occurring aldehydes offer valuable insights. For instance, the isomeric monoterpenoid 2-isopropenyl-5-methylhex-4-enal (B8736347) has been identified in a variety of plants. imsc.res.in Its biosynthesis is understood to follow established terpene pathways, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are fundamental for the creation of diverse isoprenoid compounds in plants. uni-hannover.de The simpler structure of this compound could imply it is a degradation product of a more complex terpenoid. This is supported by findings that the ozonolysis of (E)-β-farnesene, a common biogenic volatile organic compound, yields 4-methylenehex-5-enal, a structurally similar aldehyde. researchgate.net

Table 1: Natural Sources of Isomers and Related Compounds to this compound

Compound NameNatural SourceReference
2-Isopropenyl-5-methylhex-4-enalCymbopogon citratus (Lemongrass) essential oil benchchem.com
2-Isopropenyl-5-methylhex-4-enalCitrus limon (Lemon) essential oil benchchem.com
2-Isopropenyl-5-methylhex-4-enalMentha piperita (Peppermint) silae.it
2-Isopropenyl-5-methylhex-4-enalNigella sativa (Black Cumin) seed extract researchgate.net
2-Isopropenyl-5-methylhex-4-enalExtra Virgin Olive Oil mdpi.com
2-Isopropyl-5-methyl-2-hexenalCocoa beans (Theobroma cacao), Fruits hmdb.ca
5-Methylhex-4-enalPlant oils (general) cymitquimica.com
4-methylhex-5-en-2-ol (related alcohol)Gaultheria procumbens (Wintergreen) fruits researchgate.net

Role of this compound in Plant Defense Mechanisms

There is currently a lack of specific research investigating the direct role of this compound in plant defense mechanisms. However, general observations suggest that aldehydes of this type found in plants may be involved in defensive strategies. ontosight.ai

The functions of structurally related compounds provide a framework for understanding its potential role. For example, a class of compounds known as green leaf volatiles (GLVs), which includes various C6-aldehydes and alcohols, are released when plant tissues are damaged. These volatiles can act as airborne signals that attract the natural enemies of herbivores, thereby providing indirect defense for the plant. The aldehyde (E)-3-methylhex-2-enal, for instance, is recognized for its role in plant-insect interactions, attracting predatory insects that help defend the plant against pests. This established role for similar aldehyde structures suggests that this compound could potentially function within a plant's chemical defense arsenal, although specific studies are required for confirmation.

Inter-species Communication and Semiochemical Roles

The function of this compound as a semiochemical—a chemical involved in communication—has not been specifically documented. Nevertheless, it is suggested that compounds with this structure could play roles in the communication processes of plants and insects, such as attraction. ontosight.ai

The broader class of volatile aldehydes is well-known for its importance in insect communication. Many insects use specific blends of volatile organic compounds, including aldehydes, as pheromones for mating and aggregation. For example, a review of pheromones used by mealybugs and scale insects notes that the related isomer, 5-methylhex-4-enal, is utilized as a starting material in the synthesis of an insect pheromone component. rsc.org This highlights the significance of this particular carbon skeleton in the chemical language of insects. While this does not directly implicate this compound, it establishes that its structural motifs are biologically relevant in inter-species signaling.

Contribution to Natural Product Aroma and Flavor Profiles

The most well-documented characteristic of this compound is its distinct aroma, which contributes to its use in the fragrance and flavor industry. ontosight.aiontosight.ai Its scent is described as having fruity and floral notes, with specific comparisons made to apple and citrus. ontosight.ai This profile makes it a valuable component in the formulation of perfumes and food flavorings. ontosight.ai

The aroma profiles of its isomers and related compounds further illustrate the sensory importance of this structural class in natural products. The diversity of scents associated with these closely related aldehydes underscores their collective contribution to the complex aromas found in nature.

Table 2: Aroma Profiles of this compound and Related Aldehydes

Compound NameReported Aroma/Flavor ProfileReference
This compoundFruity, floral, apple and citrus notes ontosight.ai
5-Methylhex-4-enalGreen, grassy cymitquimica.com
2-Isopropyl-5-methyl-2-hexenalHerbal, lavender, woody, green, blueberry, tomato hmdb.ca
2-Isopropenyl-5-methylhex-4-enalPowerful, herbaceous-resinous, slightly minty, woody-lavender-like mdpi.com

Enzymatic and Biotransformation Studies in Microorganisms and Plants

Specific research on the enzymatic reactions or biotransformation of this compound in microorganisms or plants is not detailed in the available literature. However, it is considered a useful model compound for broader studies on aldehyde reactivity and metabolism. benchchem.com

Studies on related terpenoids provide insight into the potential metabolic fate of such compounds in biological systems. For example, the metabolism of linalyl acetate (B1210297) by the bacterium Pseudomonas fluorescens is known to produce Δ⁵-4-acetoxy-4-methyl hexenal, a structurally related acetylated aldehyde. rsc.org This demonstrates that microorganisms possess enzymatic machinery capable of modifying these types of structures. Similarly, other bacteria like Rhodococcus erythropolis can transform acyclic monoterpenes such as β-myrcene into valuable aroma compounds like geraniol (B1671447) through a series of hydroxylation and oxidation reactions. These examples suggest that if this compound were introduced into such biological systems, it would likely be a substrate for various enzymatic transformations, including oxidation to a carboxylic acid or reduction to an alcohol.

Beyond direct enzymatic action within an organism, related biogenic volatiles can be transformed in the wider environment. For example, the atmospheric ozonolysis of (E)-β-farnesene, a volatile organic compound released by many plants, has been shown to produce 4-methylenehex-5-enal. researchgate.net This highlights a non-enzymatic transformation pathway that can alter plant-emitted signals in the atmosphere.

Applications of 4 Methylhex 5 Enal in Specialized Chemical Syntheses

As a Chiral Building Block for Asymmetric Synthesis

The presence of a chiral center at the fourth carbon position makes (R)-4-methylhex-5-enal and (S)-4-methylhex-5-enal valuable building blocks in asymmetric synthesis. ontosight.ai This stereochemical feature allows for the construction of complex molecules with specific three-dimensional arrangements, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.ai

Asymmetric synthesis techniques are employed to produce enantiomerically pure or enriched forms of 4-methylhex-5-enal, which can then be used to introduce chirality into larger molecules. ontosight.ai For instance, the asymmetric synthesis of (R)-2-isopropyl-5-methylhex-5-enal with high enantiomeric excess has been described. researchgate.net The stereocenter of this compound directs the stereochemical outcome of subsequent reactions, enabling the selective formation of one enantiomer over the other. This control is crucial in developing stereochemically pure products.

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a key precursor in the total synthesis of various complex natural products. Its aldehyde functionality and the terminal double bond provide reactive sites for a range of chemical transformations, including carbon-carbon bond formation and functional group interconversions. benchchem.comgla.ac.uk

One notable example is its use in the synthesis of marine natural products. In the total synthesis of geodiamolide H, 5-methylhex-4-enal was utilized in a highly diastereoselective aldol (B89426) reaction to construct a key fragment of the molecule. gla.ac.ukresearchgate.net Similarly, it has been a starting point in synthetic efforts toward elisabethin A, another complex marine diterpene. acs.orgacs.org The compound's utility is further demonstrated in the synthesis of nucleoside analogues, where it undergoes a series of diastereoselective reactions to form intricate molecular architectures. arkat-usa.org

Research has also explored its role in the synthesis of the tetrahydropyranoid core of the herbicide herboxidiene, highlighting its versatility in constructing diverse cyclic systems. psu.edu

Research in the Flavor and Fragrance Industry for Novel Aroma Compounds

The distinct odor profile of this compound, often described as fruity, floral, and reminiscent of apple and citrus, makes it a compound of interest in the flavor and fragrance industry. ontosight.ai It is used in the formulation of perfumes, aromatherapy products, and food flavorings. ontosight.ai

Beyond its direct use, this compound and its structural analogs are subjects of research for the development of new aroma compounds. Its structural relationship to other aldehydes known for their specific scent characteristics, such as cocoa-like notes, underscores the importance of this class of compounds in creating novel sensory experiences. benchchem.com The reactivity of the aldehyde and the double bond allows for chemical modifications that can lead to a wide array of new fragrance and flavor ingredients. cymitquimica.com

Development of Specialty Chemicals and Functional Materials

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of specialty chemicals and functional materials. benchchem.com The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, while the double bond can participate in addition reactions. benchchem.com These transformations open pathways to a variety of derivatives with tailored properties.

The ability of α,β-unsaturated aldehydes like this compound to undergo condensation reactions is relevant to polymer and materials chemistry. benchchem.com Although specific large-scale industrial applications are not extensively documented, its chemical properties suggest potential for use in creating polymers and other functional materials with specific characteristics.

Role in Bio-Inspired Synthesis and Green Chemistry Methodologies

Bio-inspired synthesis seeks to mimic nature's efficient methods for creating complex molecules. The presence of this compound and related structures in natural sources, such as plant essential oils, suggests its role in biochemical pathways and provides inspiration for synthetic strategies. benchchem.com

In the context of green chemistry, the development of efficient and environmentally benign synthetic methods is a key focus. Research into the synthesis of this compound and its use in subsequent reactions can contribute to this field. For example, catalytic methods for its production and diastereoselective reactions that minimize waste are areas of active investigation. The use of biocatalysts or environmentally friendly reagents in reactions involving this compound aligns with the principles of green chemistry.

The study of its formation and reactivity in natural systems, such as in food products during processing, also provides insights into more sustainable chemical transformations. benchchem.com

Future Prospects and Emerging Research Frontiers for 4 Methylhex 5 Enal

The continued exploration of 4-methylhex-5-enal and related unsaturated aldehydes is poised to benefit significantly from advancements in several key areas of chemical science and technology. These emerging frontiers promise to enhance the discovery of new applications, improve production efficiency and sustainability, and deepen the understanding of the compound's lifecycle and environmental interactions.

Q & A

Q. What are the established synthetic routes for 4-methylhex-5-enal, and what experimental parameters are critical for reproducibility?

The stereoselective synthesis of this compound (CAS 63215-85-0) often involves asymmetric aldol condensation or enzymatic resolution. For example, (S)-4-methylhex-5-enal was synthesized via epoxide opening followed by oxidation, with strict control of reaction temperature (e.g., −78°C for organometallic steps) and anhydrous conditions to prevent racemization . Key parameters include solvent purity (e.g., dry tetrahydrofuran), stoichiometry of chiral catalysts, and inert atmosphere. Reproducibility requires detailed documentation of reagent sources (e.g., anhydrous sodium sulfate for workup) and spectral validation (e.g., 13C^{13}\text{C} NMR δ = 144.2 ppm for the aldehyde group) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral interpretations be resolved?

Nuclear magnetic resonance (NMR) and electron ionization mass spectrometry (EI-MS) are primary techniques. For instance, 13C^{13}\text{C} NMR signals at δ = 113.0 ppm (alkene carbons) and EI-MS fragments at m/z 81 (base peak for α,β-unsaturated aldehyde cleavage) confirm structural integrity . Discrepancies in spectral assignments (e.g., overlapping signals in 1H^{1}\text{H} NMR) should be resolved via 2D NMR (COSY, HSQC) or comparison with computational simulations (DFT-based chemical shift predictions) .

Q. What experimental data validate the physicochemical properties of this compound, and how can inconsistencies in literature values be addressed?

Key properties include boiling point (estimated via Antoine equation), vapor pressure, and logP (calculated using software like EPI Suite). Discrepancies in reported values (e.g., logP ranging from 1.8–2.2) require validation via HPLC retention time correlation or shake-flask experiments under controlled pH and temperature . Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis, and what analytical methods are suitable for quantifying stereochemical deviations?

Enantiomeric excess (ee) can be enhanced using chiral auxiliaries (e.g., Evans oxazolidinones) or lipase-mediated kinetic resolutions. Post-synthesis, chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) or polarimetry (specific rotation comparison to literature values) quantifies ee. For trace impurities, gas chromatography (GC) coupled with chiral stationary phases (e.g., cyclodextrin derivatives) provides ppm-level detection .

Q. How should contradictory thermodynamic data (e.g., enthalpy of formation) for this compound be analyzed in computational studies?

Discrepancies often arise from differences in computational methods (e.g., DFT functionals or basis sets). Researchers should perform sensitivity analyses by comparing results across multiple methods (e.g., B3LYP vs. M06-2X) and validate against experimental calorimetry data. Systematic error assessment (e.g., grid convergence in DFT) and peer benchmarking (e.g., NIST reference data) are critical .

Q. What experimental designs are effective for studying the reactivity of this compound in biological systems, and how can confounding variables be minimized?

Use in vitro assays (e.g., enzyme kinetics with purified proteins) to isolate reactivity from cellular complexity. For example, incubate this compound with glutathione transferases under controlled pH (7.4) and temperature (37°C) to measure conjugation rates. Confounding variables (e.g., solvent effects) are minimized by using <1% DMSO and including vehicle controls. Data normalization to protein concentration and triplicate trials ensure reproducibility .

Q. How can researchers address contradictions in reported bioactivity profiles of this compound across different studies?

Apply meta-analysis principles: (1) Define inclusion/exclusion criteria (e.g., studies with ≥n=3 replicates); (2) Use statistical tools (e.g., funnel plots) to detect publication bias; (3) Perform subgroup analyses (e.g., cell type-specific effects). Cross-validate findings via orthogonal assays (e.g., qPCR for gene expression vs. Western blot for protein levels) .

05 文献检索Literature search for meta-analysis
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Methodological Guidance

  • Data Presentation : Large datasets (e.g., raw NMR spectra) should be appended, while processed data (e.g., integration values) are included in the main text. Use tables for comparative analyses (e.g., synthetic yields under varying conditions) .
  • Contradiction Analysis : Apply dialectical frameworks to distinguish principal vs. secondary contradictions (e.g., synthetic yield vs. enantiopurity) and prioritize resolution based on research objectives .
  • Ethical Reporting : Disclose all synthetic byproducts and failed attempts to prevent confirmation bias. Cite primary literature over reviews to ensure traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.